molecular formula C37H39N3O8 B8020749 (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid

(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid

Cat. No.: B8020749
M. Wt: 653.7 g/mol
InChI Key: VHFFWLZYMVKHDX-SMCANUKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound also contains a tryptophan derivative, which is an essential amino acid involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid typically involves multiple steps:

    Protection of the Tryptophan Amino Group: The amino group of L-tryptophan is first protected using the tert-butoxycarbonyl (Boc) group.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is then introduced to protect the secondary amino group.

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed by reacting the protected tryptophan derivative with a suitable aldehyde or ketone under acidic conditions.

    Final Coupling: The final step involves coupling the oxazolidine derivative with the carboxylic acid group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the multiple protection and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety.

    Reduction: Reduction reactions can target the oxazolidine ring or the fluorenylmethoxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of tryptophan.

    Reduction: Reduced forms of the oxazolidine ring or Fmoc group.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Chemistry

The compound is used in peptide synthesis as a building block for more complex peptides and proteins. Its protecting groups (Fmoc and Boc) are essential for selective reactions.

Biology

In biological research, the compound can be used to study protein-protein interactions and enzyme mechanisms. The tryptophan moiety allows for fluorescence-based assays.

Medicine

Potential applications in drug development, particularly in designing peptide-based therapeutics. The compound’s stability and reactivity make it suitable for various medicinal chemistry applications.

Industry

Used in the production of synthetic peptides for research and therapeutic purposes. The compound’s robust protecting groups ensure high yields and purity in industrial-scale synthesis.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Fmoc and Boc Groups: Protect amino acids during peptide synthesis, preventing unwanted side reactions.

    Tryptophan Moiety: Involved in fluorescence-based assays and can interact with various biological targets.

    Oxazolidine Ring: Provides stability and rigidity to the molecule, enhancing its suitability for peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

  • Combination of Protecting Groups : The simultaneous presence of Fmoc and Boc groups makes it highly versatile for peptide synthesis.
  • Oxazolidine Ring : Adds stability and rigidity, which is not commonly found in similar compounds.
  • Tryptophan Derivative : Provides unique fluorescence properties useful in biological assays.

This detailed article covers the essential aspects of (S)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoyl)-2,2-dimethyloxazolidine-5-carboxylic acid, from its synthesis to its applications and unique features

Properties

IUPAC Name

(5S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-20-31(33(42)43)47-37(40,4)5)38-34(44)46-21-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)/t29-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFFWLZYMVKHDX-SMCANUKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C[C@H](O1)C(=O)O)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.